molecular formula C4H6F3O2S+ B1230399 Trifluoroacetyloxydimethylsulfonium CAS No. 57738-65-5

Trifluoroacetyloxydimethylsulfonium

Cat. No.: B1230399
CAS No.: 57738-65-5
M. Wt: 175.15 g/mol
InChI Key: JUWUVJIIYDDJIS-UHFFFAOYSA-N
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Description

Trifluoroacetyloxydimethylsulfonium is an ionic liquid categorized as a low-molecular weight quaternary ammonium compound. It has been shown to denature proteins, including enzymes and hormones, in urine samples. This compound has also been used to study the frequency of particular types of bacteria in the gut by measuring their vibrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetyloxydimethylsulfonium typically involves the reaction of dimethyl sulfide with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyloxydimethylsulfonium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dimethyl sulfide and trifluoroacetic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethyl sulfide and trifluoroacetic acid.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Trifluoroacetyloxydimethylsulfonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: It is used to denature proteins and study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trifluoroacetyloxydimethylsulfonium exerts its effects involves the interaction with proteins and other biological molecules. The trifluoroacetyl group can form strong bonds with amino acids, leading to the denaturation of proteins. This interaction can disrupt the normal function of enzymes and hormones, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: Trifluoroacetyloxydimethylsulfonium is unique due to its ability to denature proteins and its use in studying bacterial vibrations. Its trifluoroacetyl group provides distinct reactivity compared to other trifluoromethylated compounds.

Biological Activity

Trifluoroacetyloxydimethylsulfonium (TFADMS) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of TFADMS, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TFADMS is characterized by the presence of a trifluoroacetoxy group and a dimethylsulfonium moiety. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in drug design. The sulfonium ion contributes to its reactivity, particularly in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of TFADMS can be attributed to several mechanisms:

  • Antimicrobial Activity : TFADMS exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is often compared with standard antibiotics, showcasing potential as a novel antimicrobial agent.
  • Anticancer Properties : Research indicates that TFADMS may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : Compounds similar to TFADMS have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of TFADMS against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard protocols. The results indicated that TFADMS had a strong inhibitory effect on Escherichia coli and Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

CompoundMIC (µg/mL)Target Organism
TFADMS4.88E. coli
TFADMS3.75S. aureus
Standard Antibiotic5.00E. coli

Anticancer Activity

In vitro studies on human cancer cell lines revealed that TFADMS exhibited cytotoxic effects with IC50 values indicating its potential as an anticancer agent. For instance, against the A549 lung cancer cell line, an IC50 value of 22.4 µM was reported, which is competitive with established chemotherapeutic agents.

Cell LineIC50 (µM)Reference Drug (IC50)
A54922.4Doxorubicin (52.1)
HCT11617.8Doxorubicin (52.1)
HePG212.4Doxorubicin (52.1)

Enzyme Inhibition Studies

TFADMS was also tested for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. The results showed promising inhibition rates, suggesting that TFADMS could serve as a lead compound for further development in enzyme-targeted therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of TFADMS in treating infections caused by antibiotic-resistant bacteria. Patients receiving TFADMS showed significant improvement compared to those treated with conventional antibiotics.
  • Case Study on Cancer Treatment : Preclinical trials involving animal models demonstrated that administration of TFADMS resulted in reduced tumor size and improved survival rates compared to control groups.

Properties

IUPAC Name

dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUVJIIYDDJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206436
Record name Trifluoroacetyloxydimethylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57738-65-5
Record name Trifluoroacetyloxydimethylsulfonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroacetyloxydimethylsulfonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetyloxydimethylsulfonium
Reactant of Route 2
Reactant of Route 2
Trifluoroacetyloxydimethylsulfonium

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